molecular formula C20H28O4 B1194150 Premarrubiin CAS No. 24703-43-3

Premarrubiin

Cat. No. B1194150
CAS RN: 24703-43-3
M. Wt: 332.4 g/mol
InChI Key: OQLCWZJEAYGVQE-TXWGWWACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Premarrubiin is a gamma-lactone.

Scientific Research Applications

Marrubium vulgare L. and Premarrubiin

Marrubium vulgare L., a medicinal plant containing premarrubiin, is used for various therapeutic purposes. Research confirms its potential as an anti-inflammatory, analgesic, and antidiabetic agent. Marrubiin, a major component derived from premarrubiin, is produced under heating conditions. This highlights the plant's diverse pharmacological applications, although clinical studies are needed for further validation (Valdir Cechinel Filho, 2018).

Microarray Technology in Pharmacology

Microarray technology, integral to pharmacology and drug development, is crucial for identifying new molecular targets for drug development. Premarrubiin, as part of such research, could be analyzed using this technology for understanding its gene expression patterns and potential therapeutic roles (P. Clarke, R. T. te Poele, R. Wooster, P. Workman, 2001).

Genomic Profiling in Disease Treatment

Genomic profiling techniques are pivotal for identifying differences in genomic profiling in disease vs. normal conditions. Premarrubiin's effects on gene expression could be significant for understanding disease mechanisms and developing potential drugs for treatment (Yushi Liu, J. Verducci, 2012).

Molecular Mode of Action in Drug Discovery

In drug discovery, microarrays assist in understanding the molecular mode of action, which is critical for lead identification and optimization. The study of premarrubiin’s interactions at the molecular level could provide insights into its therapeutic potential and target specificity (A. Butte, 2002).

properties

CAS RN

24703-43-3

Product Name

Premarrubiin

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-13-11-14-15-17(2,16(21)23-14)5-4-6-18(15,3)20(13)8-7-19(24-20)9-10-22-12-19/h9-10,13-15H,4-8,11-12H2,1-3H3/t13-,14-,15+,17+,18+,19-,20-/m1/s1

InChI Key

OQLCWZJEAYGVQE-TXWGWWACSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@@]14CC[C@]5(O4)COC=C5)C)(C(=O)O2)C

SMILES

CC1CC2C3C(CCCC3(C14CCC5(O4)COC=C5)C)(C(=O)O2)C

Canonical SMILES

CC1CC2C3C(CCCC3(C14CCC5(O4)COC=C5)C)(C(=O)O2)C

synonyms

premarrubiin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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